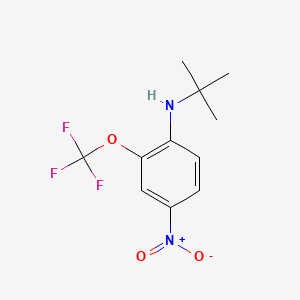

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1352318-51-4 . It has a molecular weight of 278.23 and its molecular formula is C11H13F3N2O3 .

Molecular Structure Analysis

The InChI code for “N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” is 1S/C11H13F3N2O3/c1-10(2,3)15-8-5-4-7(16(17)18)6-9(8)19-11(12,13)14/h4-6,15H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” has a molecular weight of 278.23 . Its molecular formula is C11H13F3N2O3 . Unfortunately, specific physical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data.科学的研究の応用

Metalation and Functionalization

Trifluoromethoxy-substituted anilines undergo metalation, a process involving hydrogen/lithium permutation, with site selectivity depending on the N-protective group. This reaction enables the selective functionalization of N-tert-butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline, facilitating the synthesis of various products. For example, reactions with tert-butyllithium and sec-butyllithium lead to different products through electrophilic trapping, showcasing the compound's versatility in organic synthesis and the potential for creating new benzodiazepines (Leroux, Castagnetti, & Schlosser, 2003).

Regioselective Nitration

The compound also plays a role in the regioselective nitration of N-alkyl anilines using tert-butyl nitrite. This method efficiently produces N-nitroso N-alkyl nitroanilines, which are valuable intermediates that can be converted into other functionalized anilines, such as N-alkyl phenylenediamines and N-alkyl nitroanilines. This reaction showcases the compound's utility in synthesizing nitroanilines under mild conditions, providing a pathway to synthetically useful intermediates (Chaudhary et al., 2018).

Oxidation Reactions

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline is also relevant in oxidation reactions. For instance, dirhodium-catalyzed oxidations of anilines with tert-butyl hydroperoxide (TBHP) are highly efficient, utilizing tert-butylperoxy radicals as oxidants. This method demonstrates the compound's role in the selective oxidation of phenols and anilines, offering a pathway to various oxidized products with potential applications in synthetic chemistry (Ratnikov et al., 2011).

Safety And Hazards

“N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c1-10(2,3)15-8-5-4-7(16(17)18)6-9(8)19-11(12,13)14/h4-6,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNGJEYVRZPVIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718328 |

Source

|

| Record name | N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline | |

CAS RN |

1352318-51-4 |

Source

|

| Record name | Benzenamine, N-(1,1-dimethylethyl)-4-nitro-2-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)